Anti-virus agent 1: Quantified Antiviral Activity Against Ebola Virus (EBOV)
The anti-EBOV activity of Anti-virus agent 1 (Compound 4i) is cell-type dependent, with EC50 values ranging from 297 nM to 1845 nM [1]. This is the primary quantitative evidence for its utility in EBOV research. The compound's active metabolite, GS-441524 triphosphate, functions as an RNA-dependent RNA polymerase inhibitor [1].
| Evidence Dimension | Anti-Ebola virus (EBOV) activity |
|---|---|
| Target Compound Data | EC50: 297 nM (human macrophages), 367 nM (HMVEC cells), 1845 nM (HeLa cells) |
| Comparator Or Baseline | Parent prodrug GS-5734 (Remdesivir) has an EC50 of ~0.1 µM (100 nM) against EBOV in HMVEC cells as a class-level comparator [1]. |
| Quantified Difference | Anti-virus agent 1 is ~3.7-fold less potent than the parent compound GS-5734 in HMVEC cells (367 nM vs. 100 nM EC50) [1]. |
| Conditions | In vitro cell culture assays; EBOV infection model |
Why This Matters
Understanding cell-type specific potency is essential for designing physiologically relevant in vitro experiments, and the quantified difference from the parent compound allows for appropriate dose selection in comparative studies.
- [1] Siegel D, et al. Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. J Med Chem. 2017 Mar 9;60(5):1648-1661. View Source
